molecular formula C13H18N2O5 B2641104 tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate CAS No. 2470279-08-2

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate

Cat. No. B2641104
CAS RN: 2470279-08-2
M. Wt: 282.296
InChI Key: WDMXBGHVKOMHAT-NSHDSACASA-N
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Description

“tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 2470279-08-2 . It has a molecular weight of 282.3 . The IUPAC name for this compound is tert-butyl ®- (2-hydroxy-1- (3-nitrophenyl)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.

Scientific Research Applications

Ceftolozane Synthesis

Ceftolozane: is a fifth-generation cephalosporin antibiotic with broad antibacterial activity. It exhibits strong efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Compound 1 serves as a critical intermediate in the synthesis of ceftolozane . The synthetic route involves several steps, including amination, reduction, esterification, trityl protection, and condensation. Overall, compound 1 contributes to the development of effective antibiotics.

Chiral Stationary Phases in HPLC

Tert-butyl phenylcarbamates, including compound 1, have been employed to create chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are essential for separating enantiomers in chiral compounds, making them valuable tools in analytical chemistry . Researchers utilize compound 1 to achieve enantioselective separations, aiding in pharmaceutical and environmental analyses.

Synthesis of Jaspine B Intermediate

Compound 1 also plays a role in the synthesis of ®-tert-butyl benzyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate in the production of the natural product jaspine B . Jaspine B exhibits cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection reactions, and the Corey-Fuchs reaction . Researchers explore its potential as an anticancer agent.

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate finds application in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines serve as versatile building blocks in organic synthesis. Compound 1 contributes to the preparation of these intermediates, enabling the efficient construction of complex molecules.

Functionalized Tetrasubstituted Pyrroles

Researchers have utilized compound 1 in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential heterocyclic compounds with diverse applications, including pharmaceuticals and materials science. Compound 1’s involvement enhances the synthetic toolbox for accessing these valuable pyrrole derivatives.

Safety and Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment.

properties

IUPAC Name

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXBGHVKOMHAT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate

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